7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The specific substituents—7-chloro, 3-methoxyphenyl (position 1), and 4-methylthiazol-2-yl (position 2)—endow it with distinct electronic and steric properties. Its synthesis is part of a broader effort to create libraries of 223 analogs for drug discovery, leveraging mild reaction conditions and diverse substituent compatibility .
Properties
IUPAC Name |
7-chloro-1-(3-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-11-10-30-22(24-11)25-18(12-4-3-5-14(8-12)28-2)17-19(26)15-9-13(23)6-7-16(15)29-20(17)21(25)27/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHRRADLZFJMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: The one-pot protocol () enables scalable production of chromenopyrrole diones, positioning the target compound as a viable candidate for high-throughput screening.
- Structure-Activity Relationships (SAR): Substituent variations in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione series highlight the importance of balancing electronic (e.g., MeO vs. NO2) and steric (e.g., methylthiazole) effects for optimizing drug-like properties .
Q & A
Q. Table 1: Synthetic Methods for Analogous Chromeno-Pyrrole Derivatives
| Method | Key Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Multicomponent Reaction | Ethanol, reflux, 24h | 75-85% yield | |
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 40°C | 65-80% purity | |
| Claisen-Schmidt | NaOH, ethanol, 12h | >90% purity |
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
Optimize solvent polarity (e.g., switch from toluene to DMF for better solubility) and catalyst loading (e.g., 5 mol% Pd for coupling reactions). Use design of experiments (DoE) to assess temperature (60-100°C) and pressure effects. For example, increasing temperature from 70°C to 90°C improved yield by 15% in analogous compounds .
Basic: Which spectroscopic techniques confirm structural integrity, and what key signatures are expected?
Methodological Answer:
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8), methoxy groups (δ 3.8–4.0), and thiazole protons (δ 8.1–8.3) .
- FT-IR : C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 467) .
Q. Table 2: Spectral Data for Key Functional Groups
| Group | NMR Shift (δ) | IR Absorption (cm⁻¹) |
|---|---|---|
| Methoxy (-OCH₃) | 3.8–4.0 | 2850–2950 |
| Thiazole C-H | 8.1–8.3 | 1600 (C=N) |
| Chromenone C=O | - | 1680–1700 |
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from substituent variations or assay conditions. Strategies include:
- SAR Studies : Compare bioactivity of derivatives with/without the 4-methylthiazole group. For example, replacing thiazole with pyridine reduced anticancer activity by 40% .
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
Basic: What initial biological assays are recommended for therapeutic screening?
Methodological Answer:
- Anticancer : MTT assay on HeLa or A549 cells .
- Antimicrobial : Agar dilution against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition ELISA .
Advanced: How to identify molecular targets using computational and experimental approaches?
Methodological Answer:
- Molecular Docking : Screen against kinase libraries (e.g., PDB ID 1ATP for EGFR) to predict binding affinity .
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .
Basic: What stability considerations are critical for storage?
Methodological Answer:
Store at -20°C in amber vials under argon. Monitor degradation via HPLC every 6 months. Major degradation products include hydrolyzed lactone rings (~5% over 1 year) .
Advanced: Which computational methods predict reactivity and target interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., C-3 position) .
- MD Simulations : Simulate binding to CYP450 enzymes to predict metabolic pathways .
Basic: How do chloro and methoxy substituents influence reactivity?
Methodological Answer:
- Chloro Groups : Increase electrophilicity at the chromene ring, facilitating nucleophilic attacks (e.g., SNAr reactions) .
- Methoxy Groups : Enhance solubility via hydrogen bonding but reduce metabolic stability .
Advanced: What SAR approaches elucidate the chromeno-pyrrole core’s role in bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with open-ring systems; loss of activity (>70%) confirms the fused core’s necessity .
- Substituent Scanning : Replace 4-methylthiazole with isosteres (e.g., oxazole) to test target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
